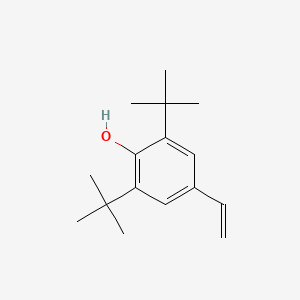

2,6-Di-tert-butyl-4-vinylphenol

説明

Structural Context within Hindered Phenols and Alkylated Vinylphenols

2,6-Di-tert-butyl-4-vinylphenol is classified as a hindered phenol (B47542). The two tert-butyl groups at the 2 and 6 positions of the phenol ring create steric hindrance around the hydroxyl group. This steric hindrance is a key feature that enhances the antioxidant activity of the molecule by stabilizing the phenoxy radical that forms when the phenol donates a hydrogen atom to neutralize a free radical. mdpi.com The electron-donating nature of the tert-butyl groups further contributes to this stabilizing effect. mdpi.com

The presence of the vinyl group at the 4-position places this compound in the category of alkylated vinylphenols. This vinyl group is a crucial functional group that allows the molecule to undergo polymerization reactions, making it a valuable monomer for the synthesis of specialized polymers. cymitquimica.comtandfonline.com

Broad Research Significance and Interdisciplinary Relevance of this compound

The dual functionality of this compound—acting as both an antioxidant and a polymerizable monomer—gives it broad significance across multiple scientific disciplines. cymitquimica.com

Polymer Chemistry: It is used as a stabilizer to prevent the degradation of polymers during processing and storage. The vinyl group enables its incorporation into polymer chains, creating polymers with built-in antioxidant properties. tandfonline.com

Materials Science: This compound is integral to developing advanced materials with enhanced thermal stability and resistance to UV radiation. cymitquimica.com Its derivatives are explored for applications in organic light-emitting diodes (OLEDs) as hole-transporting materials.

Organic Synthesis: It serves as a starting material for the synthesis of a variety of functionalized molecules, including liquid crystals and other complex organic structures. rsc.org

Biology and Medicine: The antioxidant properties of this compound make it a subject of interest in biological studies to protect cells from oxidative stress. Research has also investigated its potential in the development of drugs aimed at mitigating oxidative damage.

Detailed Research Findings

Synthesis and Polymerization

The synthesis of this compound can be achieved through various methods. One common route involves the Friedel-Crafts alkylation of phenol with isobutene to produce 2,6-di-tert-butylphenol (B90309), which is then further functionalized. wikipedia.org Another approach involves a Mannich reaction followed by subsequent chemical transformations. google.com

The vinyl group of this compound allows it to undergo polymerization and copolymerization with other monomers like styrene (B11656), methyl methacrylate, and n-butyl acrylate. tandfonline.com This capability has been utilized to create polymers with covalently bound antioxidant moieties, offering long-term stability against thermal and oxidative degradation. tandfonline.com

Antioxidant Mechanism

The primary mechanism of action for this compound as an antioxidant is its ability to donate a hydrogen atom from its phenolic hydroxyl group to a free radical. This process neutralizes the reactive radical, and the resulting phenoxy radical is stabilized by the steric hindrance and electron-donating effects of the tert-butyl groups. mdpi.com

Interactive Data Tables

Below are tables summarizing key information about this compound and related compounds.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 19263-36-6 | cymitquimica.com |

| Molecular Formula | C₁₆H₂₄O | chemscene.com |

| Molecular Weight | 232.36 g/mol | chemscene.com |

| Appearance | White to light yellow solid | cymitquimica.com |

| Melting Point | 51-51.5 °C | sigmaaldrich.com |

| Boiling Point | 288.0 ± 9.0 °C at 760 mmHg | sigmaaldrich.com |

| Solubility | Low in water, soluble in organic solvents | cymitquimica.com |

| Compound Name | Structure at 4-Position | Key Properties and Applications | Reference |

|---|---|---|---|

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | Methyl group | Widely used as a food additive and antioxidant due to radical-scavenging capabilities. | |

| 2,6-Di-tert-butyl-4-mercaptophenol | Thiol (-SH) group | Superior radical-scavenging capacity due to the thiol group, but can be unstable to oxidation. | |

| 2,6-Di-tert-butyl-4-nitrophenol (B147179) | Nitro group | Reduced antioxidant efficacy due to the electron-withdrawing nitro group; primarily used as a chemical intermediate. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-ditert-butyl-4-ethenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h8-10,17H,1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRCFZFFKWFWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 2,6 Di Tert Butyl 4 Vinylphenol

Diverse Methodologies for 2,6-Di-tert-butyl-4-vinylphenol Synthesis

The synthesis of this compound, a sterically hindered phenolic compound with significant applications as a polymer stabilizer and antioxidant, can be achieved through several distinct chemical pathways. These methods leverage fundamental organic reactions, including esterification, reduction, dehydrochlorination, and Wittig-type couplings, each offering unique advantages and challenges in terms of yield, scalability, and reaction conditions.

Esterification and Subsequent Reduction Pathways for Vinylphenol Derivatives

One prominent synthetic route to this compound involves the esterification of a suitable precursor followed by reduction. This pathway typically commences with 3,5-di-tert-butyl-4-hydroxybenzoic acid. The carboxylic acid is first converted to its corresponding methyl ester, methyl 3,5-di-tert-butyl-4-hydroxybenzoate. This esterification is a standard procedure in organic synthesis, often carried out under acidic conditions with methanol.

Following the formation of the methyl ester, the next crucial step is the reduction of the ester functionality to a primary alcohol, yielding 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. This transformation is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction requires careful control due to the highly reactive nature of the hydride reagent.

The final step in this sequence is the dehydration of the resulting benzyl (B1604629) alcohol to form the desired vinyl group. This elimination reaction is typically acid-catalyzed, where the hydroxyl group is protonated to form a good leaving group (water), followed by the removal of a proton from the adjacent methyl group to generate the double bond.

Dehydrochlorination Approaches from Alpha-Chloroethyl Intermediates

An alternative synthetic strategy proceeds through an α-chloroethyl intermediate. This method begins with the Friedel-Crafts acylation of 2,6-di-tert-butylphenol (B90309) with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 3,5-di-tert-butyl-4-hydroxyacetophenone.

The ketone is then reduced to the corresponding secondary alcohol, 1-(3',5'-di-tert-butyl-4'-hydroxyphenyl)ethanol. This reduction can be accomplished using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The subsequent step involves the conversion of the secondary alcohol to an α-chloroethyl derivative, 1-(3',5'-di-tert-butyl-4'-hydroxyphenyl)ethyl chloride. This is typically achieved by reacting the alcohol with a chlorinating agent like thionyl chloride (SOCl₂) or hydrogen chloride gas.

The final and key step is the dehydrochlorination of the α-chloroethyl intermediate to yield this compound. This elimination reaction is base-promoted, where a strong base, such as potassium tert-butoxide or sodium hydroxide, abstracts a proton from the carbon adjacent to the chlorine-bearing carbon, leading to the formation of the vinyl group and elimination of HCl.

Wittig Reaction Applications in the Synthesis of Vinylphenols

The Wittig reaction provides a powerful and versatile method for the synthesis of alkenes with a high degree of regioselectivity, making it a suitable approach for the preparation of this compound. libretexts.org This pathway starts with the formylation of 2,6-di-tert-butylphenol to produce 3,5-di-tert-butyl-4-hydroxybenzaldehyde.

The core of this synthetic route is the reaction of the aldehyde with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This ylide, often referred to as a Wittig reagent, is typically prepared in situ by treating a methyltriphenylphosphonium (B96628) halide (e.g., methyltriphenylphosphonium bromide) with a strong base like n-butyllithium or sodium hydride. libretexts.org

The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine (B1666868) intermediate, which then collapses to form a four-membered oxaphosphetane ring. libretexts.org This intermediate subsequently decomposes to yield the desired alkene, this compound, and triphenylphosphine (B44618) oxide as a byproduct. libretexts.org A significant advantage of the Wittig reaction is that the double bond is formed specifically at the location of the original carbonyl group, avoiding the formation of isomeric products. libretexts.org When considering a retrosynthetic approach, it is generally preferable to choose a pathway that utilizes a primary halide for the synthesis of the phosphonium (B103445) salt, as triphenylphosphine is often not a sufficiently strong nucleophile to react efficiently with secondary halides. youtube.com

Strategic Protection and Deprotection of Phenolic Hydroxyl Groups in Synthesis

In multi-step syntheses of this compound, the reactivity of the phenolic hydroxyl group can interfere with certain reaction conditions. Therefore, the strategic use of protecting groups is often necessary to mask the hydroxyl functionality during specific transformations and then remove it at a later stage. highfine.com

Common protecting groups for phenols include ethers and esters. highfine.comhighfine.com For instance, the phenolic hydroxyl group can be converted to a methyl ether using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. highfine.com Alkoxyalkyl ethers, such as methoxymethyl (MOM) ether, are also employed and can be introduced using MOM-Cl and a base like diisopropylethylamine (DIEA). highfine.com These ether protecting groups are generally stable under a variety of reaction conditions but can be cleaved when desired. Methyl ethers, for example, can be removed using strong Lewis acids like boron tribromide (BBr₃). highfine.com

Industrial Scale-Up Considerations and Optimization for this compound Production

The industrial production of 2,6-di-tert-butylphenol, a precursor for this compound, is primarily achieved through the Friedel-Crafts alkylation of phenol (B47542) with isobutene. wikipedia.org This reaction is catalyzed by aluminum phenoxide, which selectively directs the alkylation to the ortho positions. wikipedia.orggoogle.com The process is typically carried out at elevated temperatures (100-120°C) and pressures (up to 25 bar). google.com Optimization of this process involves controlling the molar ratio of phenol to isobutene to maximize the yield of the desired 2,6-disubstituted product while minimizing the formation of byproducts such as 2-tert-butylphenol, 2,4-di-tert-butylphenol (B135424), and 2,4,6-tri-tert-butylphenol. google.comgoogle.com

For the subsequent conversion to this compound on an industrial scale, factors such as catalyst efficiency, solvent recovery, and process safety are paramount. For instance, in a dehydrochlorination route, the choice of a cost-effective and recyclable base is crucial. Similarly, for a Wittig-based synthesis, the efficient separation and potential recycling of the triphenylphosphine oxide byproduct would be a key economic consideration.

A patented method for producing the related compound 2,6-di-tert-butyl-4-methylphenol involves the reaction of 2,6-di-tert-butylphenol with formaldehyde (B43269) and dimethylamine, followed by hydrogenation. This process highlights the industrial importance of optimizing reaction conditions to achieve high yields (e.g., 98.7%) and product purity. google.com Such optimization strategies, including temperature control, catalyst selection, and purification techniques like rectification and crystallization, would be directly applicable to the large-scale production of this compound. google.com

Reaction Mechanisms of this compound

The chemical reactivity of this compound is largely dictated by the interplay between its three key functional components: the sterically hindered phenolic hydroxyl group, the electron-rich aromatic ring, and the reactive vinyl substituent.

The most prominent reaction of this compound is its action as a radical scavenger. The phenolic hydroxyl group can readily donate its hydrogen atom to a free radical, thereby neutralizing it. This process generates a phenoxyl radical. The stability of this resulting radical is significantly enhanced by two factors: resonance delocalization of the unpaired electron across the aromatic ring and the steric shielding provided by the two bulky tert-butyl groups at the ortho positions. This steric hindrance prevents the phenoxyl radical from undergoing further reactions, such as dimerization, making this compound a highly effective antioxidant.

The vinyl group is susceptible to a variety of addition reactions. For instance, it can undergo hydrogenation in the presence of a catalyst like palladium on carbon (Pd/C) to yield 2,6-di-tert-butyl-4-ethylphenol. It can also participate in electrophilic addition reactions, where an electrophile (E⁺) attacks the electron-rich double bond, leading to the formation of a carbocation intermediate. This carbocation is stabilized by the adjacent aromatic ring and can then be attacked by a nucleophile (Nu⁻) to give the final addition product.

Furthermore, the vinyl group can undergo polymerization, particularly in the presence of radical initiators or certain catalysts. This property allows this compound to be incorporated into polymer chains, providing built-in antioxidant protection to the material.

Oxidative Reactions and Phenoxy Radical Stabilization

The chemical behavior of this compound under oxidative conditions is largely dictated by the phenolic hydroxyl group and the stabilizing influence of the bulky tert-butyl substituents. These reactions are fundamental to its primary application as an antioxidant.

Role of Hydrogen Atom Transfer in Radical Scavenging and Antioxidant Functionality

The principal mechanism behind the antioxidant activity of this compound is its ability to donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. This process, known as hydrogen atom transfer (HAT), is a key reaction in preventing oxidative damage in various materials. nih.govscripps.edu The presence of the phenolic hydroxyl group allows the molecule to act as a radical scavenger, effectively breaking chain reactions initiated by active radical species.

The efficiency of this HAT process is influenced by the stability of the resulting phenoxy radical. The general mechanism can be represented as:

ArOH + R• → ArO• + RH

Where ArOH is the phenolic antioxidant and R• is a free radical. The newly formed phenoxy radical (ArO•) is relatively stable and less reactive, thus preventing further propagation of the radical chain.

Steric and Electronic Effects of tert-Butyl Substituents on Oxidation Kinetics and Product Formation

The two tert-butyl groups at the ortho positions (2 and 6) to the hydroxyl group play a crucial role in the reactivity of this compound. These bulky substituents provide significant steric hindrance around the phenolic hydroxyl group. This steric shielding slows down the kinetics of oxidation reactions compared to less substituted phenols.

From an electronic standpoint, the tert-butyl groups are electron-donating, which helps to stabilize the phenoxy radical formed after hydrogen atom donation. This stabilization further enhances the antioxidant efficacy of the compound. The interplay of these steric and electronic effects governs the rate of reaction and the types of products formed during oxidation. Studies comparing 2,6-di-tert-butyl-substituted phenols with 2,6-dimethyl-substituted phenols have shown that the larger steric bulk of the tert-butyl groups significantly impacts the reaction rates. nih.gov

| Substituent Effect | Impact on this compound |

| Steric Hindrance | Slows down oxidation kinetics by physically obstructing access to the phenolic hydroxyl group. |

| Electronic Donation | Stabilizes the resulting phenoxy radical, enhancing its antioxidant capability. |

Formation of Quinone Derivatives through Phenolic Oxidation

Oxidation of this compound can lead to the formation of quinone derivatives. For instance, oxidation with potassium permanganate (B83412) can yield 2,6-di-tert-butyl-1,4-benzoquinone. This transformation involves the oxidation of the phenolic hydroxyl group and rearrangement of the aromatic system. The formation of such quinone structures is a common pathway for hindered phenols under certain oxidative conditions. nih.gov It has been noted that 2,6-di-tert-butylphenol can be oxidized to 3,5,3′,5′-tetra-tert-butyl-4,4′-diphenoquinone in the presence of a base and oxygen. researchgate.netrsc.org

Reduction Chemistry of the Vinyl Moiety and Derived Products

The vinyl group at the 4-position of this compound is susceptible to reduction reactions. This allows for the synthesis of a variety of derivatives. A common reduction involves the hydrogenation of the vinyl group to an ethyl group, yielding 2,6-di-tert-butyl-4-ethylphenol. This reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Another significant transformation is the reduction of a nitroso intermediate to form 2,6-di-tert-butyl-4-aminophenol. This multi-step process first involves nitrosation, followed by reduction using a reagent like sodium dithionite (B78146).

| Reaction Type | Reagents | Product |

| Vinyl Group Hydrogenation | H₂, Pd/C | 2,6-Di-tert-butyl-4-ethylphenol |

| Nitroso Intermediate Reduction | Sodium dithionite (Na₂S₂O₄) | 2,6-Di-tert-butyl-4-aminophenol |

Polymerization and Copolymerization Dynamics of this compound

The presence of the vinyl group allows this compound to act as a monomer in polymerization reactions, leading to the formation of polymers with antioxidant properties.

Radical Polymerization Mechanisms and Control of Linear Macromolecular Architectures

This compound can undergo radical polymerization, initiated by conventional radical initiators. mdpi.com The vinyl group provides the site for chain propagation, leading to the formation of a polymer with pendant hindered phenol groups. The general scheme for the radical polymerization is as follows:

Initiation: I → 2R• Propagation: R• + M → RM• ; RMn• + M → RMn+1• Termination: RMn• + RMm• → Pn+m or Pn + Pm

Where I is the initiator, R• is the initiating radical, M is the monomer (this compound), and P represents the polymer chain.

The control of the macromolecular architecture, such as achieving a linear structure, is a key aspect of synthesizing well-defined polymers. researchgate.netresearchgate.net Techniques like controlled radical polymerization (CRP) can be employed to regulate the molecular weight and dispersity of the resulting polymers. While conventional radical polymerization often leads to broad molecular weight distributions, CRP methods offer a pathway to more uniform polymer chains. researchgate.net

Ionic Polymerization and Formation of Branched Network Structures

The polymerization of this compound (DTBVP) can be directed through ionic mechanisms to generate polymers with specific architectures, including branched and network structures. The presence of the vinyl group allows for addition polymerization, while the phenolic hydroxyl group and the bulky tert-butyl substituents significantly influence the polymerization process and the properties of the resulting polymer.

Ionic polymerization of vinyl monomers can proceed via anionic or cationic pathways, depending on the initiator and reaction conditions. For monomers like DTBVP, the phenolic proton's acidity can complicate traditional anionic polymerization initiated by strong bases like alkyllithiums, as the initiator can be quenched by proton transfer. However, this reactivity can be harnessed. For instance, the formation of a phenoxide in situ can influence the polymerization of the vinyl group.

A key strategy to produce branched polymers from DTBVP involves the use of Ziegler-Natta catalysts. These catalyst systems, typically based on transition metals like titanium in conjunction with organoaluminum cocatalysts, are well-known for their ability to polymerize α-olefins. wikipedia.orglibretexts.org While primarily used for non-polar monomers, they can also facilitate the polymerization of certain functionalized vinyl monomers. In the case of DTBVP, Ziegler-Natta catalysts can initiate the polymerization of the vinyl group, leading to the formation of branched polymer networks. These structures are particularly valuable for applications requiring high-temperature stability. researchgate.net The branching can arise from chain transfer reactions to the polymer or by the incorporation of the monomer in a non-linear fashion, facilitated by the catalyst system.

The formation of branched structures can also be conceptualized through a macromonomer approach. Although not specifically detailed for DTBVP in the available literature, this general strategy involves the synthesis of a polymer chain with a reactive end-group that can then be polymerized to form a branched structure.

The table below summarizes the potential outcomes of ionic polymerization of DTBVP, drawing parallels from general principles of ionic polymerization and the behavior of similar functionalized monomers.

| Polymerization Method | Initiator/Catalyst System | Potential Polymer Architecture | Key Influencing Factors |

| Anionic Polymerization | Organolithium compounds (with protected hydroxyl group) | Linear | Protection of the acidic phenolic proton is crucial to prevent initiator quenching. |

| Ziegler-Natta Polymerization | TiCl₄ / Al(C₂H₅)₃ | Branched, Network | Catalyst composition, reaction temperature, and monomer concentration influence the degree of branching. wikipedia.orgnih.gov |

Copolymerization with Various Olefinic Monomers

The incorporation of this compound into polyolefin chains via copolymerization offers a direct route to functionalize these widely used polymers, imparting properties such as antioxidant and thermal stability. The copolymerization of DTBVP with non-polar olefinic monomers like ethylene (B1197577) and propylene (B89431) presents challenges due to the significant differences in polarity and reactivity between the comonomers.

The success of such copolymerizations heavily relies on the choice of the catalyst system. Traditional Ziegler-Natta catalysts, while effective for olefin polymerization, can be sensitive to the polar phenolic group of DTBVP. libretexts.org However, advancements in catalyst design, including the development of late transition metal catalysts (e.g., palladium, nickel), have enabled the copolymerization of ethylene with a variety of polar vinyl monomers. These catalysts are generally more tolerant to functional groups.

The table below presents hypothetical reactivity ratios for the copolymerization of an olefin (M₁) with DTBVP (M₂), illustrating possible copolymer compositions based on analogous systems.

| Monomer 1 (M₁) | Monomer 2 (M₂) | Hypothetical r₁ | Hypothetical r₂ | Expected Copolymer Structure |

| Ethylene | This compound | > 1 | < 1 | Mostly blocks of polyethylene (B3416737) with isolated DTBVP units. |

| Propylene | This compound | > 1 | < 1 | Predominantly polypropylene (B1209903) blocks with randomly incorporated DTBVP. |

Impact of Phenolic Functionality and Steric Hindrance on Polymerization Efficiency and Molecular Weight Control

The chemical structure of this compound, specifically the phenolic hydroxyl group and the two bulky tert-butyl groups, profoundly impacts its polymerization behavior, influencing both the efficiency of the polymerization and the ability to control the molecular weight of the resulting polymer.

Phenolic Functionality:

The phenolic hydroxyl group has a dual role in polymerization. In radical polymerization, the phenolic group is a well-known inhibitor. It can readily donate its hydrogen atom to a growing polymer radical, terminating the chain and forming a stable phenoxy radical that is not reactive enough to initiate a new chain. This scavenging effect significantly reduces the polymerization rate and the final molecular weight. energiforsk.se

In ionic polymerization, the acidic nature of the phenolic proton can react with and deactivate anionic initiators. uni-bayreuth.de Therefore, for controlled anionic polymerization, the hydroxyl group often needs to be protected, for example, by converting it into a silyl (B83357) ether, and then deprotected after polymerization.

Steric Hindrance:

The two tert-butyl groups ortho to the hydroxyl group and meta to the vinyl group create significant steric hindrance. This bulkiness can have several consequences:

Reduced Polymerization Rate: The bulky substituents can hinder the approach of the monomer to the active center of the growing polymer chain, thereby lowering the propagation rate constant.

Influence on Stereochemistry: In Ziegler-Natta polymerization, the steric bulk of the monomer can influence the stereoregularity of the resulting polymer. nih.gov

Prevention of Side Reactions: In some cases, steric hindrance can be advantageous. For instance, in the anionic polymerization of monomers with reactive functional groups, bulky substituents near the reactive site can prevent side reactions, leading to a more controlled polymerization and polymers with narrower molecular weight distributions.

Molecular Weight Control:

Controlling the molecular weight of polymers derived from DTBVP is intrinsically linked to mitigating the effects of the phenolic group and managing the steric hindrance. In principle, molecular weight can be controlled by adjusting the ratio of monomer to initiator, a hallmark of living polymerizations. youtube.com However, the aforementioned challenges with DTBVP make achieving a true living polymerization difficult.

In practical terms, controlling the molecular weight of poly(this compound) and its copolymers would involve:

For Radical Polymerization: Utilizing controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which are better able to handle functional monomers and provide control over molecular weight and dispersity. The phenolic group would likely still require protection.

For Ionic Polymerization: Protecting the phenolic hydroxyl group to prevent initiator quenching and side reactions. The choice of a suitable protecting group that is stable under polymerization conditions and can be removed without degrading the polymer backbone is critical.

The following table summarizes the impact of the structural features of DTBVP on polymerization.

| Structural Feature | Impact on Radical Polymerization | Impact on Ionic Polymerization | Effect on Molecular Weight Control |

| Phenolic -OH Group | Inhibiting/retarding effect due to radical scavenging. | Deactivation of anionic initiators; potential for initiation in cationic systems. | Difficult to control in standard radical polymerization; requires protection in living anionic polymerization. |

| Di-tert-butyl Groups | Reduced propagation rate due to steric hindrance. | Hinders approach of monomer to the active site; can prevent side reactions. | Can lead to lower molecular weights if propagation is severely hindered; can aid control by preventing side reactions. nsf.gov |

Advanced Applications in Polymer Science and Materials Engineering

Stabilization of Polymeric Materials Against Degradation

DBVP is utilized as a stabilizer in polymer chemistry to prevent the degradation of polymers during high-temperature processing and throughout their service life. Its bifunctional nature allows it to counteract various degradation pathways initiated by heat, oxygen, and light.

The principal mechanism by which 2,6-Di-tert-butyl-4-vinylphenol functions is through its potent antioxidant activity. This action is centered on the phenolic hydroxyl (-OH) group. It operates as a radical scavenger by donating its hydrogen atom to neutralize highly reactive free radicals, such as reactive oxygen species, which are the primary culprits in oxidative degradation of polymers. This process effectively terminates the chain reactions that lead to the cleavage of polymer chains and loss of material properties.

The two bulky tert-butyl groups at the 2 and 6 positions of the phenol (B47542) ring provide significant steric hindrance. This structural feature is crucial as it stabilizes the resulting phenoxyl radical formed after the hydrogen donation, preventing it from initiating new degradation cycles. This mechanism is fundamental to protecting both thermoset and thermoplastic polymers from oxidative damage.

DBVP is employed as an effective high-temperature stabilizer in a variety of plastics and elastomers. Its chemical structure allows it to withstand elevated temperatures encountered during polymer processing and in demanding end-use applications. Research has demonstrated its ability to inhibit thermal degradation in polypropylene (B1209903) (PP), where it was found to reduce the formation of carbonyl groups—a key indicator of thermal oxidation—by 40% at a temperature of 150°C.

Table 1: Efficacy of DBVP in Polypropylene Stabilization An interactive data table showing the reduction in carbonyl formation in polypropylene when stabilized with this compound at elevated temperatures.

| Polymer | Temperature | Effect of DBVP Addition | Source |

| Polypropylene (PP) | 150°C | 40% reduction in carbonyl formation |

In addition to thermal stability, DBVP also functions as a light stabilizer, particularly in industrial applications such as paints and textiles. The mechanism of light stabilization is also rooted in its ability to scavenge free radicals, which can be generated by the interaction of UV radiation with the polymer matrix. By neutralizing these photochemically generated radicals, DBVP helps to prevent the discoloration, loss of gloss, and embrittlement of coatings and textile fibers upon exposure to sunlight.

Functionalization of Polymeric Systems

The presence of the vinyl group in the 4-position of the phenol ring gives DBVP a reactive handle for chemical modification and incorporation into polymer structures, leading to materials with enhanced, built-in properties.

The vinyl group of DBVP allows it to act as a functional monomer that can be covalently incorporated into polymer backbones using standard polymerization techniques. This can be achieved through both radical polymerization, often initiated by compounds like AIBN, or ionic polymerization methods using catalysts such as Ziegler-Natta systems.

By permanently binding the antioxidant moiety to the polymer chain, this approach creates antioxidant-functionalized polymers. The key advantage of this covalent incorporation is the prevention of antioxidant loss over time due to leaching, migration, or volatilization. This ensures that the stabilizing function is maintained throughout the material's lifespan, leading to significantly enhanced long-term performance and durability.

A prime example of functionalization is the grafting of DBVP onto natural rubber (NR) to create NR-DBVP. This process, typically achieved through radical coupling, covalently bonds the DBVP molecule to the rubber's polymer chains. The resulting material exhibits substantially improved aging resistance.

Research findings show that the oxidative induction time (OIT), a measure of a material's resistance to oxidation, is 2.3 times longer for NR-DBVP compared to unmodified natural rubber. Furthermore, this grafting method provides exceptional resistance to antioxidant loss. Studies indicate that less than 5% of the antioxidant is lost after 72 hours of immersion in water, highlighting its excellent leach resistance. This makes NR-DBVP particularly suitable for thermoplastic elastomers and other applications where long-term stability in various environments is critical.

Table 2: Performance Data of DBVP-Grafted Natural Rubber (NR-DBVP) An interactive data table summarizing the improved performance characteristics of natural rubber after being grafted with this compound.

| Property | Measurement | Result | Source |

| Aging Resistance | Oxidative Induction Time (OIT) | 2.3 times longer than unmodified NR | |

| Antioxidant Loss | Leaching in Water (72 hours) | < 5% loss |

Engineering of Thermoplastic Vulcanizates with Integrated Stabilizers

The long-term performance and durability of Thermoplastic Vulcanizates (TPVs) are critically dependent on their resistance to thermo-oxidative degradation. A sophisticated approach to enhancing this stability is through the engineering of TPVs with integrated stabilizers. Unlike conventional additive methods where antioxidants are physically blended into the polymer matrix, integration involves covalently bonding the stabilizer molecule to the polymer backbone. The compound this compound (DTBVP) is particularly well-suited for this strategy due to its unique molecular structure, which combines a sterically hindered phenolic antioxidant moiety with a reactive vinyl group.

The vinyl group on the DTBVP molecule allows it to act as a comonomer during the polymerization process or to be grafted onto the polymer chains of the TPV components, such as the elastomeric phase (e.g., EPDM or natural rubber) or the thermoplastic phase (e.g., polypropylene). This covalent bonding permanently anchors the antioxidant functionality within the polymer matrix.

The primary advantage of this integration is the significant reduction in stabilizer loss. Conventional, non-bonded antioxidants are prone to physical depletion through migration to the surface, evaporation at elevated processing or service temperatures, and leaching by contact with fluids. amfine.com This loss of stabilizer leaves the polymer vulnerable to degradation, resulting in the deterioration of mechanical properties, discoloration, and reduced service life. By integrating DTBVP, the stabilizer becomes a permanent part of the TPV structure, ensuring its presence and protective function throughout the lifetime of the material.

Research has demonstrated the effectiveness of this approach. For instance, natural rubber grafted with this compound (NR-DBVP) to create a thermoplastic elastomer exhibits a 2.3 times longer oxidation induction time (OIT) compared to the unmodified rubber. Furthermore, the leaching resistance is dramatically improved, with less than 5% antioxidant loss observed after 72 hours in water. This demonstrates that engineering TPVs with integrated stabilizers like DTBVP leads to materials with superior long-term thermal stability and durability, essential for demanding applications in automotive, industrial, and consumer goods.

Comparative Studies with Commercial Antioxidant Systems in Polymer Stabilization

The performance of any new stabilizer system must be benchmarked against established commercial antioxidants to validate its efficacy. This compound, when used as a polymerizable stabilizer, offers distinct advantages that can be quantified and compared with conventional additive hindered phenolic antioxidants, such as Irganox 1076 and Irganox 1010, which are widely used in the plastics industry. researchgate.netresearchgate.netlongchangchemical.com These commercial antioxidants are known for their excellent radical-scavenging capabilities. researchgate.netnih.gov The comparison typically revolves around key performance indicators like processing stability, long-term thermal aging, and resistance to extraction.

Hindered phenols, including commercial variants and DTBVP, function as primary antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize peroxy radicals, thus terminating the auto-oxidation chain reaction. amfine.comenergiforsk.se The efficiency of this process is enhanced by the bulky tert-butyl groups at the ortho positions, which stabilize the resulting phenoxy radical and prevent it from initiating further degradation. energiforsk.se The efficiency of sterically hindered phenolic antioxidants in providing long-term thermal stability generally improves with greater steric hindrance, following the order: 2,6-di-tert-butyl > 2-tert-butyl-6-methyl > 2,6-dimethyl groups. specialchem.com

In polypropylene (PP), a common thermoplastic phase in TPVs, the integration of DTBVP has been shown to significantly inhibit thermal degradation, reducing the formation of carbonyl groups—a key indicator of oxidation—by 40% at 150°C. The primary distinction in performance between integrated DTBVP and additive antioxidants like Irganox 1076 lies in the permanence of the stabilization. While Irganox 1076 provides excellent protection, its effectiveness can diminish over time due to physical loss. perstorp.comnih.gov In contrast, the covalent bonding of DTBVP ensures its retention within the polymer matrix, offering sustained protection, which is particularly crucial under severe service conditions involving high temperatures or contact with extractive media.

The effectiveness of antioxidants is frequently evaluated using the Oxidation Induction Time (OIT), which measures the time until the onset of rapid oxidation at an elevated temperature. shimadzu.com A longer OIT indicates superior thermal-oxidative stability. Comparative studies on polypropylene demonstrate the significant improvement provided by antioxidants over an unstabilized polymer.

| Stabilizer System | Test Temperature (°C) | OIT (minutes) | Reference |

|---|---|---|---|

| Unstabilized PP | 185 | 7.29 | shimadzu.com |

| PP + Irganox 1076 (0.01 mass%) | Not Specified | Lower than natural antioxidants | researchgate.net |

| PP stabilized with this compound grafted rubber | Not Specified | 2.3x longer than control | |

| PP + Irganox 1010 / P-EPQ (6/4 ratio) | 180 | 74.8 | plaschina.com.cn |

Investigations into Biological Activities and Mechanisms of 2,6 Di Tert Butyl 4 Vinylphenol

Elucidation of Antioxidant Mechanisms in Biological Contexts

The primary biological activity attributed to 2,6-di-tert-butyl-4-vinylphenol stems from its potent antioxidant capability. This function is crucial in protecting biological systems from the deleterious effects of oxidative stress, a condition implicated in a wide array of diseases.

Interaction with Reactive Oxygen Species and Free Radicals in Cellular Systems

The fundamental antioxidant mechanism of this compound involves its role as a hydrogen atom donor. In cellular environments, metabolic processes and external stressors can lead to the formation of highly reactive oxygen species (ROS) and other free radicals. These unstable molecules can indiscriminately damage vital cellular components, including lipids, proteins, and nucleic acids.

This compound intercepts these damaging species by donating the hydrogen atom from its phenolic hydroxyl (-OH) group, which neutralizes the free radical and terminates the oxidative chain reaction. The two bulky tert-butyl groups at the ortho positions of the phenol (B47542) ring provide steric hindrance, which enhances the stability of the resulting phenoxy radical. This stabilization prevents the radical from initiating new oxidation chains, making the compound an effective chain-breaking antioxidant. While specific studies on this compound in cellular systems are not extensively detailed in the reviewed literature, research on analogous compounds provides insight. For instance, the related compound 2,4-di-tert-butylphenol (B135424) has been shown to protect pheochromocytoma (PC12) cells from hydrogen peroxide-induced oxidative stress. nih.govresearchgate.net Such studies suggest that hindered phenols can effectively scavenge ROS within a cellular context, enhancing cell viability under oxidative pressure.

Mitigation of Oxidative Stress Pathways in Biological Studies

By neutralizing ROS, this compound is proposed to mitigate the downstream effects of oxidative stress pathways. Oxidative stress is known to activate various signaling pathways that can lead to inflammation, apoptosis (programmed cell death), and other pathological responses. Although direct evidence for this compound's impact on specific pathways is emerging, the general mechanism for hindered phenols involves interrupting the cascade of events triggered by ROS.

Studies on plant extracts containing phenolic compounds have demonstrated the ability to reduce intracellular ROS production and modulate the expression of key oxidative stress biomarkers. For example, in cell lines subjected to oxidative stress, certain plant extracts have been shown to influence the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, and the nuclear factor kappa B (NF-κB) pathway, which is central to inflammatory responses. nih.gov Derivatives of the parent compound, 2,6-di-tert-butylphenol (B90309), have been investigated for their ability to reduce glutamate-induced oxidative toxicity in neuronal cells, suggesting a protective role in neurological contexts where oxidative stress is a key component. mdpi.com These findings support the hypothesis that this compound likely exerts its protective effects by quenching the initial oxidative insult, thereby preventing the activation of damaging cellular pathways.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses for Biological Effects

The biological efficacy of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) analyses help to decipher how specific molecular features influence its antioxidant and other biological activities.

The antioxidant capacity of hindered phenols is largely dictated by the substituents on the phenol ring. The two tert-butyl groups are critical, providing steric shielding to the hydroxyl group and stabilizing the phenoxy radical formed after hydrogen donation. mdpi.com The nature of the substituent at the 4-position (para-position) further modulates this activity. Electron-donating groups, such as the vinyl group in this compound, are known to enhance antioxidant activity by further stabilizing the phenolic radical through resonance. Conversely, electron-withdrawing groups, like a nitro group, diminish this efficacy.

A QSAR study on a series of 2,6-di-tert-butylphenol derivatives as potential dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (LOX) enzymes, which are key in the inflammatory pathway, provides further insight. nih.gov This study revealed that for COX inhibition, hydrogen donation capacity and hydrophobicity were critical parameters. For LOX inhibition, a redox mechanism was suggested to be more important. nih.gov This indicates that the structural features of 2,6-di-tert-butylphenol derivatives can be tuned to achieve selective or dual inhibitory activity against important pharmacological targets.

Research comparing different 4-position substituents on the 2,6-di-tert-butylphenol scaffold has quantified their effects on anti-peroxidative activity. For example, in inhibiting mitochondrial lipid peroxidation, a 4-bromo substituent was found to be more effective than a 4-methyl group. nih.gov This highlights the subtle but significant role of the para-substituent's electronic and steric properties in defining the compound's biological action.

| Compound/Derivative | Key Structural Feature | Observed Biological Effect/Property | Reference |

|---|---|---|---|

| This compound | Electron-donating vinyl group at C4 | Enhances antioxidant activity by stabilizing the phenolic radical. | |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | Electron-donating methyl group at C4 | Potent inhibitor of lipid peroxidation (IC50 = 0.31 µM). | nih.gov |

| 2,6-Di-tert-butyl-4-bromophenol (BTBP) | Electron-withdrawing bromo group at C4 | Higher inhibitory activity for mitochondrial lipid peroxidation than BHT (IC50 = 0.17 µM). | nih.gov |

| 2,6-Di-tert-butyl-4-nitrophenol (B147179) | Strong electron-withdrawing nitro group at C4 | Reduced antioxidant efficacy compared to derivatives with electron-donating groups. | |

| 2,6-di-tert-butylphenol Derivatives (QSAR Study) | Varied substituents at C4 | COX inhibition linked to hydrogen donation and hydrophobicity; LOX inhibition linked to redox potential. | nih.gov |

Exploratory Research into Biomedical Applications, Including Potential for Drug Development

The potent antioxidant and associated biological activities of this compound and its structural relatives have spurred exploratory research into their potential for drug development. The ability to mitigate oxidative damage forms the basis of their potential application in a variety of disease contexts.

Research has pointed towards several promising avenues:

Neuroprotection: Derivatives of the parent compound, 2,6-di-tert-butylphenol, have demonstrated neuroprotective effects by reducing glutamate-induced oxidative toxicity in neuronal cell models. mdpi.com Given that oxidative stress is a key pathological feature of neurodegenerative disorders like Alzheimer's and Parkinson's disease, these findings suggest a potential therapeutic strategy. Studies on the related compound 2,4-di-tert-butylphenol have shown it can protect against amyloid-beta-induced neurotoxicity in mice, further supporting the potential of this class of compounds in neurodegenerative disease research. nih.gov

Anti-inflammatory Agents: The demonstrated ability of 2,6-di-tert-butylphenol derivatives to inhibit COX and LOX enzymes makes them attractive candidates for the development of new anti-inflammatory drugs. nih.gov These enzymes are central to the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation and pain.

Anticancer Research: Emerging, though preliminary, research has suggested a potential anticancer role for compounds in this class. By mitigating the oxidative stress that can contribute to DNA damage and tumour progression, these antioxidants could have a role in cancer chemoprevention or therapy.

General Drug Development: The core structure of 2,6-di-tert-butylphenol can be used as a scaffold for creating multifunctional compounds. For instance, a derivative, 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol, has been synthesized to serve as an intermediate for creating more complex molecules, potentially with enhanced or multiple biological activities. researchgate.net

| Potential Application | Research Finding/Observation | Compound Class/Specific Derivative | Reference |

|---|---|---|---|

| Neuroprotection | Reduced glutamate-induced oxidative toxicity in neuronal cells. | 2,6-Di-tert-butylphenol derivatives | mdpi.com |

| Neuroprotection | Protected against amyloid-beta-induced neurotoxicity in mice. | 2,4-Di-tert-butylphenol | nih.gov |

| Anti-inflammatory | Inhibition of COX and LOX enzymes, key targets in inflammation. | 2,6-Di-tert-butylphenol derivatives | nih.gov |

| Drug Intermediate | Synthesized as an intermediate for multifunctional antioxidants. | 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol | researchgate.net |

| General Medicine | Explored for developing drugs that mitigate oxidative damage in various diseases. | This compound |

Computational and Theoretical Chemistry Studies of 2,6 Di Tert Butyl 4 Vinylphenol

Quantum Chemical Characterization of Electronic and Molecular Structure

Quantum chemical methods are employed to model the fundamental characteristics of a molecule's structure and electron distribution. These calculations provide a static, time-independent picture of the molecule in its lowest energy state.

The geometry optimization of the parent compound, 2,6-di-tert-butylphenol (B90309), has been validated against experimental data, confirming the accuracy of DFT methods for this class of molecules. unibo.it The calculations for 2,6-Di-tert-butyl-4-vinylphenol would similarly focus on the orientation of the two bulky tert-butyl groups flanking the hydroxyl group, the planarity of the benzene ring, and the conformation of the para-substituted vinyl group. These steric and electronic features are crucial determinants of the molecule's chemical behavior and antioxidant efficacy.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations

Note: These are representative values based on DFT studies of closely related substituted phenols. Actual values may vary based on the specific functional and basis set used.

| Parameter | Predicted Value | Significance |

| O-H Bond Length | ~0.96 Å | Critical for hydrogen atom donation in radical scavenging. |

| C-O Bond Length | ~1.37 Å | Indicates the strength of the bond connecting the hydroxyl group to the ring. |

| C=C Bond Length (vinyl) | ~1.34 Å | Characteristic of a double bond, a site for potential polymerization reactions. |

| Ring C-C Bond Lengths | ~1.40 Å | Reflects the aromatic character of the phenyl ring. |

| C-O-H Bond Angle | ~109° | Defines the geometry of the key functional group for antioxidant activity. |

| Ring-Vinyl Dihedral Angle | Variable | Describes the rotation of the vinyl group relative to the plane of the phenyl ring. |

The antioxidant activity of phenolic compounds is largely governed by their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. Computational chemistry provides a direct way to quantify this ability through the calculation of key thermochemical parameters.

Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is a primary indicator of antioxidant activity. It represents the energy required to break the O-H bond homolytically, forming a phenoxyl radical and a hydrogen atom. A lower BDE value signifies a weaker O-H bond, making the hydrogen atom more easily donatable to a free radical. DFT methods, such as B3LYP, are commonly used to calculate BDEs for substituted phenols. researchgate.net The substituent groups on the phenol (B47542) ring significantly influence the O-H BDE; electron-donating groups generally lower the BDE by stabilizing the resulting phenoxyl radical.

Ionization Potential (IP): The IP is the energy required to remove an electron from the molecule, forming a radical cation. This parameter is relevant to the single electron transfer (SET) mechanism of antioxidant action. A lower IP indicates that the molecule can more readily donate an electron to a radical species. unibo.it

Computational studies on various substituted phenols have established a clear relationship between these parameters and antioxidant efficiency. researchgate.net The presence of the two electron-donating tert-butyl groups in this compound is expected to lower both the BDE and IP, enhancing its radical scavenging capabilities.

Table 2: Calculated Thermochemical Parameters for Phenol and Related Compounds

Note: Values are sourced from computational studies on substituted phenols to illustrate substituent effects.

| Compound | O-H BDE (kcal/mol) | Ionization Potential (eV) |

| Phenol | 87-89 | ~8.5 |

| 2,6-Di-tert-butylphenol | 80-82 | ~8.1 |

| 4-Methylphenol (p-Cresol) | 85-86 | ~8.2 |

| This compound (Predicted) | Lower than 2,6-di-tert-butylphenol | Lower than 2,6-di-tert-butylphenol |

Advanced Computational Simulations of Reactivity and Interactions

While quantum chemical calculations provide a static view, advanced simulations can model the dynamic behavior of molecules and offer deeper insights into their reactivity and interactions over time.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for performing conformational analysis. These simulations can explore the rotational freedom of the hydroxyl group, the vinyl substituent, and the bulky tert-butyl groups. unibo.it By mapping the potential energy surface, MD can identify the most stable, low-energy conformations and the energy barriers for converting between them. This dynamic information is crucial for understanding how the molecule's shape influences its ability to approach and react with free radicals. Furthermore, MD can be used to predict reaction pathways by simulating the interaction between the phenol and a radical species, providing a dynamic picture of the hydrogen abstraction process.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and other intramolecular interactions by analyzing the electron density distribution in a molecule. semanticscholar.org For this compound, NBO analysis can quantify how the electron-donating tert-butyl groups and the vinyl group influence the electronic structure of the entire molecule. It can reveal the delocalization of electrons from the oxygen lone pairs and the phenyl ring's π-system, which contributes to the stability of the parent molecule and, more importantly, the phenoxyl radical formed after hydrogen donation. semanticscholar.org This stabilization of the radical product is a key factor that lowers the O-H BDE and enhances antioxidant activity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting and understanding a molecule's reactive sites. nih.gov The MEP map uses a color scale to indicate different potential regions:

Red: Regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, the MEP map would clearly show a region of high negative potential (red) around the electronegative oxygen atom of the hydroxyl group, identifying it as the primary site for hydrogen bonding and interaction with electrophiles. nih.gov Conversely, the hydrogen atom of the hydroxyl group would be a site of positive potential (blue). The π-electron system of the aromatic ring and the vinyl group would also exhibit characteristic potential distributions, providing a comprehensive picture of the molecule's reactivity preferences and how it will interact with other molecules, particularly radical species. nih.gov

Predictive Modeling for Material and Biological Systems, including Hyperpolarizability Calculations

Computational and theoretical chemistry studies offer profound insights into the molecular properties of this compound, enabling the prediction of its behavior in various material and biological contexts. Through the use of quantum chemical calculations, particularly Density Functional Theory (DFT), researchers can model its electronic structure, reactivity, and potential as a component in advanced materials and as a biologically active agent.

While specific in-depth computational studies on this compound are not extensively documented in publicly available literature, the principles can be understood by examining theoretical studies on closely related phenolic compounds, such as 2,6-di-tert-butylphenol and other substituted phenols. These studies provide a framework for predicting the properties of this compound.

Predictive Modeling for Material Systems and Hyperpolarizability

The nonlinear optical (NLO) properties of phenolic compounds are of significant interest for applications in optoelectronics. Hyperpolarizability is a key parameter that characterizes the NLO response of a molecule. Computational methods, such as DFT, are employed to calculate the hyperpolarizability of molecules to predict their potential for use in NLO materials.

A theoretical study on a range of phenolic compounds calculated their linear and nonlinear optical properties using DFT with various functionals. researchgate.net The calculated values for mean polarizability (α) and total first hyperpolarizability (βtot) for selected phenols from this study are presented below. These values help in understanding the structure-property relationships that would also apply to this compound.

| Compound | Mean Polarizability (α, a.u.) | Total First Hyperpolarizability (βtot, a.u.) |

| Eugenol | 132.66 | 640.37 |

| 2,6-di-tert-butylphenol | Not specified in the study | Not specified in the study |

| 2-methyl-4-nitrophenol | Not specified in the study | Not specified in the study |

| 2-methyl-4-bromophenol | Not specified in the study | Not specified in the study |

Note: a.u. stands for atomic units.

The study highlighted that eugenol, another substituted phenol, exhibited a high total first hyperpolarizability, suggesting its potential in NLO applications. researchgate.net The vinyl group in this compound, with its π-conjugation, could also be expected to influence its hyperpolarizability, a hypothesis that could be explored through dedicated computational studies.

Predictive Modeling for Biological Systems

Computational models are also invaluable in predicting the biological activity of phenolic compounds, including their antioxidant properties and potential toxicity. The antioxidant activity of phenols is often related to the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group. A lower BDE facilitates the donation of a hydrogen atom to scavenge free radicals.

Theoretical studies on hindered phenols, such as derivatives of 2,6-di-tert-butylphenol, have focused on calculating parameters like BDE and proton affinities (PAs) to understand their antioxidant mechanism. researchgate.net

Furthermore, predictive models can be used to assess the cytotoxicity of phenolic compounds. Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity. For instance, a study on 21 substituted phenols investigated the relationship between their computed molecular properties and their experimental cytotoxicity against leukemia cells. researchgate.net

The study found a correlation between a geometric parameter and the experimental toxicity. researchgate.net It also explored the role of lipophilicity (logP), a key parameter in determining how a compound interacts with biological membranes. The calculated lipophilicity values for some of the studied phenols are presented below.

| Compound | MI-logP | DFT-logP |

| 2,6-di-tert-butylphenol | 4.34 | 4.63 |

| 2-methyl-4-nitrophenol | 2.11 | 2.23 |

| 2-methyl-4-bromophenol | 2.91 | 3.01 |

MI-logP refers to the lipophilicity calculated by the Molinspiration online tool, and DFT-logP refers to the value calculated at the B3LYP/6-311+G level of theory.*

The data indicates that the lipophilicity of 2,6-di-tert-butylphenol is relatively high, which is a factor that can influence its biological activity and distribution in biological systems. researchgate.net It is reasonable to infer that this compound would also exhibit a significant lipophilicity due to its structural similarity.

Analytical Methodologies for Characterization and Detection of 2,6 Di Tert Butyl 4 Vinylphenol in Complex Matrices

Chromatographic Separation and Mass Spectrometric Identification

Chromatographic methods are fundamental to isolating 2,6-Di-tert-butyl-4-vinylphenol from other components in a sample, which is a critical prerequisite for accurate identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and separated from other volatile components in a gaseous mobile phase as it passes through a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both a unique fragmentation pattern for identification and a signal for quantification.

Research on related alkylphenols in complex matrices such as food and wine demonstrates the utility of GC-MS. nih.govoiv.intoiv.int For instance, methods developed for detecting compounds like 2,6-di-tert-butylphenol (B90309) often involve a sample preparation step, such as steam distillation or solid-phase microextraction (SPME), to extract and concentrate the analytes before injection into the GC-MS system. nih.govoiv.int The high resolving power of the gas chromatograph combined with the specificity of the mass spectrometer makes this an ideal method for detecting trace levels of the compound. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Related Alkylphenols This table presents typical parameters that could be adapted for the analysis of this compound, based on established methods for similar compounds. oiv.intlcms.cz

| Parameter | Setting |

| GC System | Agilent 8890 GC or similar |

| Column | DB-5MS UI, 30 m x 0.25 mm x 0.25 µm |

| Injection Mode | Splitless |

| Inlet Temperature | Programmed, e.g., 65°C to 280°C |

| Oven Program | 50°C, then ramp 10°C/min to 300°C, hold 3 min |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| MS System | Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | ~250°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

For analyses where the compound's volatility is a concern or for mixtures containing non-volatile components, High-Performance Liquid Chromatography (HPLC) is the preferred method. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column. Purity assessment of this compound is commonly performed using HPLC with UV detection.

Reversed-phase HPLC is particularly effective. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net An ion-suppression method using a reversed-phase C18 column has been successfully developed for the determination of 2,6-di-tert-butylphenol, a structurally similar compound. researchgate.net Detection is often accomplished using a UV detector, with wavelengths around 275-280 nm being effective for phenolic compounds. researchgate.net

Table 2: Typical HPLC Conditions for Analysis of 2,6-Di-tert-butyl-phenols This table outlines common conditions for the HPLC analysis of related phenolic compounds, applicable to this compound. researchgate.netxynu.edu.cn

| Parameter | Setting |

| HPLC System | Waters ACQUITY UPLC or similar |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water mixture |

| Flow Rate | 0.35 - 1.0 mL/min |

| Detection | UV absorption at 275-280 nm |

| Temperature | Ambient or controlled (e.g., 30°C) |

For unambiguous identification, especially at low concentrations or in highly complex matrices, advanced mass spectrometry techniques are employed. Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole instrument, provides exceptional selectivity and sensitivity. oiv.intoiv.int In an MS/MS experiment, a specific parent ion corresponding to the mass of this compound is selected in the first quadrupole, fragmented in the second, and the resulting characteristic fragment ions are detected in the third. This process, known as selected reaction monitoring (SRM), significantly reduces chemical noise and enhances confidence in identification.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, offers another layer of confirmation by measuring the mass of the molecule with very high accuracy. lcms.czxynu.edu.cn This allows for the determination of the elemental formula of the compound, distinguishing it from other substances that may have the same nominal mass. lcms.cz Combining liquid chromatography with a quadrupole time-of-flight mass spectrometer (LC-Q-TOF/MS) is a powerful approach for the comprehensive analysis of complex samples. xynu.edu.cn

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for the de novo structural elucidation of this compound and for confirming its identity against a reference standard.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed molecular structure of an organic compound. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a wealth of structural information. For this compound, characteristic signals would be expected for the vinyl group protons, the aromatic ring protons, the hydroxyl proton, and the protons of the two tert-butyl groups. The tert-butyl protons typically appear as a sharp singlet far upfield, while the vinyl group gives rise to a distinct set of signals in the alkene region of the spectrum.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. The chemical shifts in the ¹³C spectrum can confirm the presence of the phenolic carbon, the aromatic carbons, the vinyl carbons, and the carbons of the tert-butyl groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Based on typical values for the constituent functional groups.

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| tert-Butyl | ¹H | ~1.4 | Singlet |

| Hydroxyl (OH) | ¹H | Variable (typically 4.5-5.5) | Singlet |

| Vinyl (CH=CH₂) | ¹H | 5.0 - 6.0 | Multiplets |

| Aromatic | ¹H | ~7.0 | Singlet or narrow multiplet |

| tert-Butyl | ¹³C | ~30 (CH₃), ~35 (Quaternary C) | |

| Aromatic/Vinyl | ¹³C | 110 - 155 |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov When a sample is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies, resulting in a unique spectrum of absorption bands.

For this compound, the FTIR spectrum would display characteristic absorption bands confirming the presence of the hydroxyl (O-H), aromatic (C=C), and vinyl (C=C and =C-H) groups. The O-H stretching vibration appears as a broad band, while the aromatic and vinyl C=C stretching bands are found in the 1600-1450 cm⁻¹ region. The out-of-plane bending vibrations for the vinyl group are particularly diagnostic. researchgate.net

Table 4: Key FTIR Absorption Bands for this compound Based on standard infrared correlation charts and data for related vinylphenols. researchgate.netresearchgate.net

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch, hydrogen-bonded | ~3600-3200 (broad) |

| Aromatic C-H | Stretch | ~3100-3000 |

| Aliphatic C-H (tert-butyl) | Stretch | ~2960-2850 |

| Vinyl C=C | Stretch | ~1630 |

| Aromatic C=C | Stretch | ~1600 and ~1500 |

| Vinyl =C-H | Bend (out-of-plane) | ~995 and ~910 |

| Aromatic C-H | Bend (out-of-plane) | ~850-800 |

Sample Preparation and Enrichment Strategies for Analytical Investigations

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate this compound from interfering matrix components and concentrate it to a level suitable for detection.

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. nih.govaocs.org It operates on the principle of partitioning components between a liquid phase (the sample) and a solid stationary phase (the sorbent). sigmaaldrich.com For a moderately nonpolar compound like this compound, a reversed-phase SPE approach is typically employed. In this method, a nonpolar sorbent, such as C18-bonded silica (B1680970), retains the nonpolar analyte from a polar sample matrix (e.g., an aqueous extract). nih.gov The process involves four key steps: conditioning the sorbent, loading the sample, washing away impurities with a weak solvent, and finally eluting the target analyte with a small volume of a strong, nonpolar organic solvent. aocs.org This procedure not only cleans up the sample but also significantly concentrates the analyte, enhancing detection limits for subsequent chromatographic analysis. mdpi.com The selection of appropriate sorbents and solvents is crucial for achieving high recovery and purity. nih.gov

Headspace Solid-Phase Dynamic Extraction (HS-SPDE) is an advanced, solvent-free extraction technique particularly suited for volatile and semi-volatile organic compounds. nih.gov This method is an evolution of headspace solid-phase microextraction (SPME). nih.govnih.gov In HS-SPDE, the sample is typically heated to promote the volatilization of analytes into the headspace (the gas phase above the sample). A syringe containing a needle with an internally coated capillary absorption trap is then used to actively and repeatedly draw the headspace gas through the needle. nih.gov The analyte, in this case, this compound, adsorbs onto the stationary phase within the needle. After a sufficient number of extraction cycles, the needle is directly inserted into the hot injector of a gas chromatograph (GC), where the trapped analyte is thermally desorbed for analysis. nih.gov This dynamic process allows for a higher extraction efficiency and sensitivity compared to static headspace techniques, making it a powerful tool for trace-level analysis. nih.govresearchgate.net

Interactive Table 1: Illustrative Solid-Phase Extraction (SPE) Parameters for Isolating this compound from an Aqueous Matrix.

| Parameter | Description | Typical Setting for Phenolic Compounds | Rationale for this compound |

|---|---|---|---|

| Sorbent Phase | The solid material in the cartridge that retains the analyte. | C18-bonded silica (Reversed-Phase) | The nonpolar C18 phase effectively retains the moderately nonpolar this compound from a polar aqueous sample via hydrophobic interactions. |

| Conditioning Solvent | Prepares the sorbent for sample loading by wetting the stationary phase. | Methanol followed by deionized water | Methanol solvates the C18 chains, and water prepares the sorbent for the aqueous sample, ensuring reproducible retention. |

| Sample Loading | The process of passing the sample through the SPE cartridge. | Sample pH adjusted to be slightly acidic (pH 2-3) | Acidification ensures the phenolic hydroxyl group is protonated, making the molecule less polar and enhancing its retention on the nonpolar sorbent. |

| Wash Solvent | Removes weakly retained, interfering compounds. | Water/Methanol mixture (e.g., 95:5 v/v) | This polar mixture washes away hydrophilic impurities while leaving the target analyte bound to the sorbent. |

| Elution Solvent | A strong solvent used to desorb the analyte from the sorbent. | Methanol, Acetonitrile, or Ethyl Acetate | These organic solvents are strong enough to disrupt the hydrophobic interactions and elute the purified, concentrated this compound. |

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, compounds with active hydrogen atoms, such as the phenolic hydroxyl group in this compound, can exhibit poor chromatographic behavior, including peak tailing and adsorption on the column. phenomenex.comresearchgate.net Chemical derivatization is employed to mitigate these issues by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. nih.govphenomenex.com

Silylation is the most common derivatization technique for phenols. phenomenex.comnih.gov This reaction replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for this purpose. nih.govnih.govyoutube.com The resulting TMS-ether of this compound is significantly more volatile and less polar, leading to improved peak shape, reduced retention time, and enhanced sensitivity in GC analysis, particularly when coupled with mass spectrometry (MS). nih.gov Other derivatization approaches include acylation or alkylation, for instance, forming pentafluorobenzyl ethers, which can improve detectability by electron capture detectors (ECD). researchgate.netnemi.gov

Interactive Table 2: Common Derivatization Reagents for GC Analysis of Phenolic Compounds.

| Reagent | Abbreviation | Target Functional Group(s) | Resulting Derivative | Key Advantages for Phenol (B47542) Analysis |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH | Trimethylsilyl (TMS) ether | Highly effective for hydroxyl groups, produces volatile and thermally stable derivatives, clean reaction byproducts. nih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2, -SH | Trimethylsilyl (TMS) ether | One of the most volatile silylating reagents, making it excellent for creating derivatives suitable for GC-MS. youtube.com |

| N-trimethylsilylimidazole | TMSI | -OH, -COOH | Trimethylsilyl (TMS) ether | A strong silyl (B83357) donor particularly effective for hydroxyl groups and carboxylic acids. phenomenex.com |

| Pentafluorobenzyl Bromide | PFBBr | Phenols, Carboxylic Acids, Thiols | Pentafluorobenzyl (PFB) ether | Creates derivatives that are highly sensitive to Electron Capture Detection (ECD), enabling ultra-trace analysis. researchgate.net |

Advanced Imaging and Microscopic Techniques for Material Characterization (e.g., Scanning Electron Microscopy for Polymer Blends)

When this compound is used as an additive in materials like polymer blends, understanding its distribution and its effect on the material's morphology is crucial for evaluating performance. Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microstructure of materials at high resolution. azom.comkpi.ua

For polymer blends, SEM analysis can reveal the phase morphology, such as the size, shape, and distribution of dispersed phases within a continuous polymer matrix. azom.comresearchgate.net To analyze a blend containing this compound, a sample is typically cryo-fractured to expose a fresh, representative internal surface. kpi.ua This surface can then be imaged using SEM. While secondary electron imaging provides topographical information, backscattered electron imaging can provide compositional contrast if there is a sufficient difference in atomic number between the phases. kpi.ua

To specifically map the distribution of the antioxidant, SEM can be coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS) . houstonem.commdpi.com Although EDX cannot directly detect the entire molecule of this compound due to the low atomic numbers of carbon, hydrogen, and oxygen, it can be an effective tool if the antioxidant is associated with heavier elements or if it is used in a formulation with other additives containing unique elemental markers. In such cases, EDX elemental mapping can provide a visual representation of the spatial distribution of these markers, and by extension, infer the location and dispersion of the antioxidant within the polymer matrix. researchgate.net This information is vital for understanding structure-property relationships and ensuring the additive is effectively dispersed to provide uniform protection. azom.com

Interactive Table 3: Application of Scanning Electron Microscopy (SEM) for Characterizing Polymer Blends Containing this compound.

| Analytical Step | Technique | Purpose | Expected Outcome for Polymer Blend Analysis |

|---|---|---|---|